2,3-Dibromo-4,5-difluorobenzonitrile
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Overview
Description
2,3-Dibromo-4,5-difluorobenzonitrile is an organic compound characterized by the presence of bromine, fluorine, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4,5-difluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method includes the reaction of 2,3-difluorobenzonitrile with bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-4,5-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Formation of substituted derivatives such as 2,3-diamino-4,5-difluorobenzonitrile.
Reduction: Formation of 2,3-dibromo-4,5-difluoroaniline.
Oxidation: Formation of 2,3-dibromo-4,5-difluorobenzoic acid.
Scientific Research Applications
2,3-Dibromo-4,5-difluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4,5-difluorobenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein conformation. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Bromo-2,5-difluorobenzonitrile
- 2,3-Difluorobenzonitrile
- 2,3-Dibromo-4,5-dihydroxybenzyl ether
Comparison: 2,3-Dibromo-4,5-difluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to its analogs. For example, 4-Bromo-2,5-difluorobenzonitrile lacks the same substitution pattern, leading to different chemical behavior and applications .
Properties
Molecular Formula |
C7HBr2F2N |
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Molecular Weight |
296.89 g/mol |
IUPAC Name |
2,3-dibromo-4,5-difluorobenzonitrile |
InChI |
InChI=1S/C7HBr2F2N/c8-5-3(2-12)1-4(10)7(11)6(5)9/h1H |
InChI Key |
WCWQTDIHVUJSPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)Br)C#N |
Origin of Product |
United States |
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